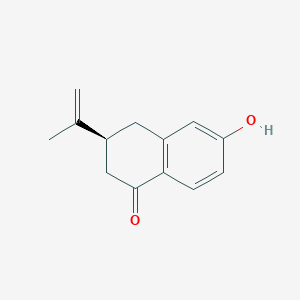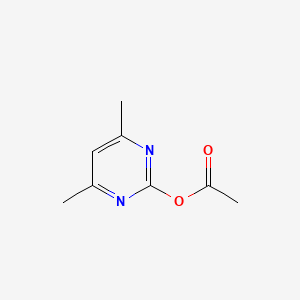
2-(Cyanomethyl)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-4-methylpentanoic acid is an organic compound with a unique structure that includes a cyanomethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with cyanide sources under controlled conditions. For example, the reaction of 4-methylpentanoic acid with cyanomethyl chloride in the presence of a base can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and efficiency. These methods are designed to optimize reaction conditions and minimize waste, making the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanomethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)-4-methylpentanoic acid involves its interaction with molecular targets through its functional groups. The cyanomethyl group can participate in nucleophilic attacks, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
2-Cyanomethyl benzimidazoles: Compounds with similar cyanomethyl groups used in the synthesis of heterocyclic compounds.
Uniqueness
2-(Cyanomethyl)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-(cyanomethyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-7(3-4-9)8(10)11/h6-7H,3,5H2,1-2H3,(H,10,11) |
Clave InChI |
CMOZQPOLQCRFEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)

![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)


![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)






